molecular formula C14H15NO3 B7875360 (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Cat. No.: B7875360
M. Wt: 245.27 g/mol
InChI Key: OXOHDWSQPZCSKV-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C14H15NO3 It consists of a methanol group attached to a 2,5-dimethoxyphenyl ring and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol typically involves the reaction between 2-pyridinecarboxaldehyde and 1,4-dimethoxybenzene. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a base, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated to facilitate the formation of the methanol derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridin-2-yl-methanones

    Reduction: Various alcohol derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanol
  • (2,5-Dimethoxyphenyl)(pyridin-4-yl)methanol
  • (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Uniqueness

(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups and the pyridin-2-yl group provides a distinct set of properties that can be exploited in various applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOHDWSQPZCSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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